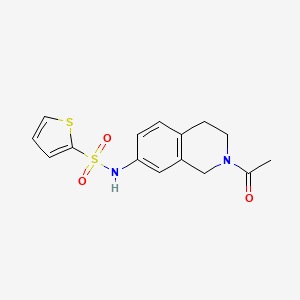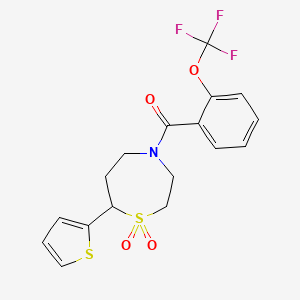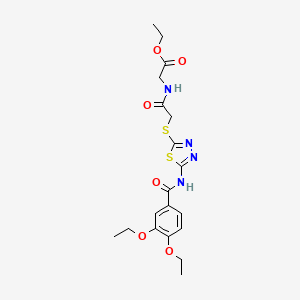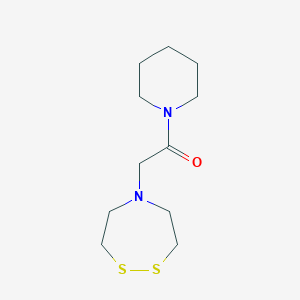![molecular formula C24H29N3O2 B2657155 N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 2058515-88-9](/img/structure/B2657155.png)
N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They have been the focus of many research studies due to their significant biological activities . These compounds have been used in the development of various therapeutic agents, including those used in cancer treatment .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry . Various methods have been developed, including the Eguchi-aza Wittig approach, the Mazurkiewicz–Ganesan approach, and other approaches .Molecular Structure Analysis
Quinazoline derivatives can be presented as quinazolinones fused with a simple piperazine ring system or as more complex spiro moieties . The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions. For example, the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction have been used in the synthesis of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures and substituents .Aplicaciones Científicas De Investigación
Anticancer Applications
Quinazoline derivatives, including the compound , exhibit promising anticancer properties. They interfere with cancer cell growth, proliferation, and survival pathways. Notably, several quinazoline-based drugs have been approved for clinical use. For instance:
- Erlotinib and Gefitinib are used to treat lung and pancreatic cancers by inhibiting epidermal growth factor receptor (EGFR) signaling .
Antiviral Activity
Indole derivatives, which share structural similarities with quinazolines, have demonstrated antiviral potential. While specific studies on the compound are scarce, related quinazoline derivatives have shown activity against viruses such as influenza A and Coxsackie B4 virus .
Antioxidant Properties
Quinazoline derivatives, including our compound, may possess antioxidant activity. Although direct evidence for this specific compound is limited, its structural features suggest potential antioxidant effects .
Anti-Inflammatory and Analgesic Effects
Indole derivatives, which share some pharmacophoric features with quinazolines, have been investigated for anti-inflammatory and analgesic properties. While not directly studied for this compound, related indole scaffolds have shown promise .
Central Nervous System (CNS) Applications
The lipophilicity of quinazolines allows them to penetrate the blood-brain barrier, making them suitable for targeting CNS diseases. However, specific studies on our compound’s CNS effects are lacking .
Miscellaneous Pharmacological Activities
Quinazoline derivatives have also been explored for antibacterial, antifungal, antimalarial, anticonvulsant, and antidiabetic activities. While data on our compound are limited, it shares structural features with other quinazolines exhibiting these properties .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-12-oxo-N-(4-propan-2-ylphenyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-16(2)17-8-11-19(12-9-17)25-23(28)18-10-13-20-21(15-18)26(3)22-7-5-4-6-14-27(22)24(20)29/h8-13,15-16,22H,4-7,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZJMXFDDDZNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2657075.png)


![2-[3-(Trifluoromethyl)benzoyl]thiophene](/img/structure/B2657080.png)
![ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate](/img/structure/B2657081.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2657082.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2657086.png)


![N-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2657089.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2657090.png)

![N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2657094.png)